Deuterium Labeling Enables Selective MS Detection vs. Unlabeled Pyronaridine
Pyronaridine-d4 (tetraphosphate) is a stable isotope-labeled internal standard containing four deuterium atoms (d4). This mass shift (m/z 522.20 for [M+H]⁺ compared to m/z 518.20 for unlabeled pyronaridine) allows selective detection in the mass spectrometer without interference from the endogenous analyte . The deuterated compound co-elutes with the analyte under typical reversed-phase LC conditions (retention time shift ≤ 0.1 min), ensuring identical ionization suppression/enhancement effects [1].
| Evidence Dimension | Mass spectrometric differentiation |
|---|---|
| Target Compound Data | m/z 522.20 (calculated for [M+H]⁺ of d4-pyronaridine) |
| Comparator Or Baseline | Unlabeled pyronaridine: m/z 518.20 |
| Quantified Difference | Δm/z = +4 Da |
| Conditions | Positive ion mode ESI/APCI; deuterium labeling ensures baseline resolution in mass domain |
Why This Matters
This mass difference is essential for quantitation; without it, the internal standard cannot be distinguished from the analyte, rendering accurate measurement impossible.
- [1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
